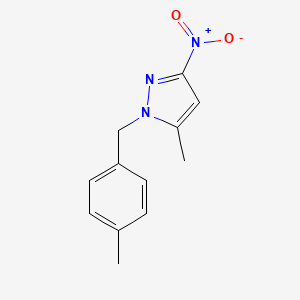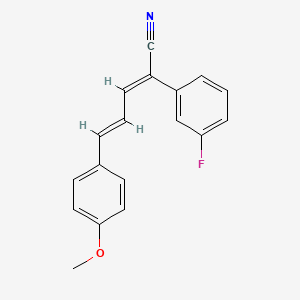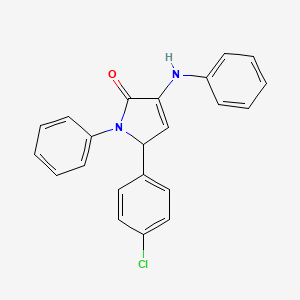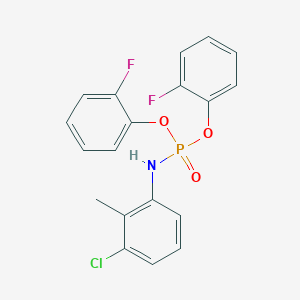
bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pesticide. This compound is known for its strong insecticidal properties and has been studied extensively for its effectiveness in controlling pests in agriculture. In
作用机制
The mechanism of action of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in the overstimulation of the nervous system and ultimately leads to the death of the insect.
Biochemical and Physiological Effects
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been shown to have low toxicity in mammals and birds. However, it can have toxic effects on aquatic organisms and bees. Studies have also shown that exposure to this compound can lead to changes in the activity of certain enzymes in the liver and kidneys of mammals.
实验室实验的优点和局限性
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has several advantages for lab experiments. It has a high level of purity and stability, making it easy to handle and store. It is also highly effective in controlling pests, making it a useful tool for studying the effects of insecticides on different organisms. However, its toxic effects on aquatic organisms and bees limit its use in certain experiments.
未来方向
There are several future directions for the study of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate. One area of research is the development of more environmentally friendly pesticides that are effective in controlling pests but have minimal impact on non-target organisms. Another area of research is the study of the potential health effects of exposure to this compound in humans. Additionally, the development of more efficient synthesis methods for bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate could lead to increased production and use of this compound in agriculture and vector control.
Conclusion
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate is a chemical compound that has significant potential for use as a pesticide. Its strong insecticidal properties make it a useful tool for controlling pests in agriculture and vector control. However, its toxic effects on aquatic organisms and bees limit its use in certain experiments. Future research should focus on the development of more environmentally friendly pesticides and the study of the potential health effects of exposure to this compound in humans.
合成方法
The synthesis method of bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate involves the reaction of 2-fluoroaniline with 3-chloro-2-methylphenyl isocyanate to form the corresponding urea. The urea is then reacted with phosphorus oxychloride and triethylamine to produce the final product. This synthesis method has been optimized and studied extensively to ensure high yields and purity of the compound.
科学研究应用
Bis(2-fluorophenyl) (3-chloro-2-methylphenyl)amidophosphate has been extensively studied for its insecticidal properties. It has been shown to be highly effective in controlling pests such as aphids, whiteflies, and thrips in agriculture. This compound has also been studied for its potential use in vector control, specifically for controlling mosquitoes that transmit diseases such as malaria and dengue fever.
属性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2NO3P/c1-13-14(20)7-6-10-17(13)23-27(24,25-18-11-4-2-8-15(18)21)26-19-12-5-3-9-16(19)22/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVBPHFDCCULPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphoryl-3-chloro-2-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5208085.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)
![(2E)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-propen-1-amine](/img/structure/B5208096.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)
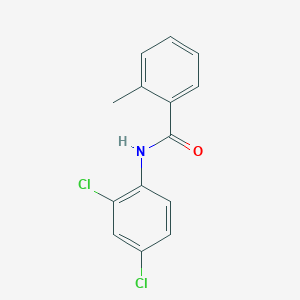
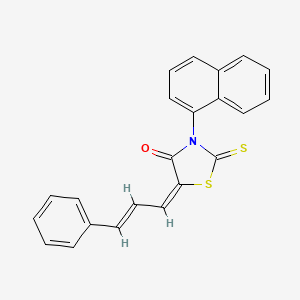
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)
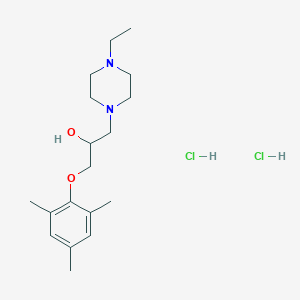
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
